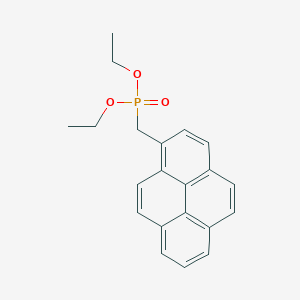

Diethyl 1-pyrenylmethylphosphonate

描述

Diethyl 1-pyrenylmethylphosphonate is a phosphonate ester characterized by a pyrenylmethyl group attached to a phosphonate moiety. Phosphonates, in general, are organophosphorus compounds with a C–PO(OR)₂ structure, known for their chemical stability and diverse applications, including flame retardants, medicinal agents, and ligands in coordination chemistry . The pyrenylmethyl substituent introduces a bulky polycyclic aromatic hydrocarbon (pyrene), which confers unique electronic and steric properties.

The synthesis of such compounds typically involves Pudovik or Michaelis-Arbuzov reactions, where dialkyl phosphites react with carbonyl compounds or alkyl halides .

属性

分子式 |

C21H21O3P |

|---|---|

分子量 |

352.4 g/mol |

IUPAC 名称 |

1-(diethoxyphosphorylmethyl)pyrene |

InChI |

InChI=1S/C21H21O3P/c1-3-23-25(22,24-4-2)14-18-11-10-17-9-8-15-6-5-7-16-12-13-19(18)21(17)20(15)16/h5-13H,3-4,14H2,1-2H3 |

InChI 键 |

QYHNVRVUJPTWEP-UHFFFAOYSA-N |

规范 SMILES |

CCOP(=O)(CC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)OCC |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

2.1 Structural Analogs

The following table compares Diethyl 1-pyrenylmethylphosphonate with structurally related phosphonates:

Key Observations:

- Steric Bulk : Pyrene’s larger size (four fused benzene rings) increases steric hindrance, which could reduce reaction rates in nucleophilic substitutions compared to hydroxymethyl or phenylethyl analogs .

- Solubility : Pyrenylmethylphosphonate is expected to exhibit lower aqueous solubility than hydroxymethylphosphonate due to its hydrophobic aromatic moiety, similar to trends observed in naphthyl derivatives .

Research Findings and Data Gaps

- Synthetic Challenges : Bulky substituents like pyrenylmethyl may reduce yields in classical phosphonate syntheses. Alternative routes, such as transition metal-catalyzed phosphorylation, warrant exploration .

- Thermal Stability : Pyrenylmethylphosphonate likely exhibits higher thermal stability than aliphatic phosphonates (e.g., diethyl succinate, ) due to aromatic stabilization.

- Safety Profile: While diethyl phthalate () is classified as non-hazardous, pyrenylmethylphosphonate’s toxicity remains unstudied. Its handling may require precautions similar to naphthyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。